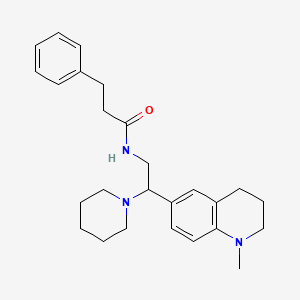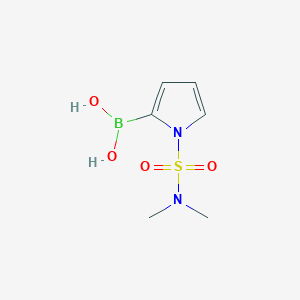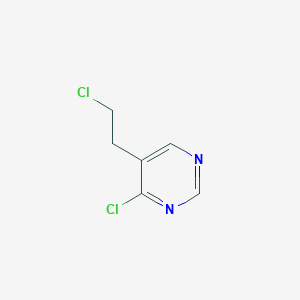
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C26H35N3O and its molecular weight is 405.586. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Polyhydroquinoline Scaffolds : A study developed a multicomponent cyclocondensation reaction to synthesize a library of polyhydroquinoline scaffolds, which were characterized and evaluated for their antibacterial, antitubercular, and antimalarial activities. These compounds showed noticeable activities against first-line drugs, indicating their potential in medicinal chemistry and drug design (Nirav H. Sapariya et al., 2017).
Pharmacological Evaluation
- Anticonvulsant Agents : Research on tetrahydroisoquinoline derivatives revealed their potential as anticonvulsant agents, with certain compounds showing high activity and potency comparable to existing drugs. This suggests the utility of tetrahydroisoquinoline scaffolds in developing new treatments for seizures (R. Gitto et al., 2006).
- Antihypertensive Agents : Piperidine derivatives with a quinazoline ring system were synthesized and evaluated for their antihypertensive activity, demonstrating strong hypotension effects in a spontaneously hypertensive rat model. This highlights the potential of such compounds in creating new antihypertensive treatments (H. Takai et al., 1986).
Drug Development and Molecular Docking
- CGRP Receptor Inhibitor : A novel CGRP receptor antagonist was developed through a convergent, stereoselective synthesis, demonstrating the importance of structural optimization in drug development. This antagonist could potentially be used in treating conditions related to the CGRP receptor, such as migraine (Reginald O. Cann et al., 2012).
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O/c1-28-16-8-11-22-19-23(13-14-24(22)28)25(29-17-6-3-7-18-29)20-27-26(30)15-12-21-9-4-2-5-10-21/h2,4-5,9-10,13-14,19,25H,3,6-8,11-12,15-18,20H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDWRLGDROQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2575311.png)
![4-[[2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2575317.png)
![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)


![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2575323.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B2575327.png)
![tert-butyl [6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2575328.png)

![4-bromo-2-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B2575330.png)
![(E)-N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2575331.png)
![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)